molecular formula C21H25NO2S B3002307 2-(benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1207001-84-0

2-(benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B3002307
CAS No.: 1207001-84-0
M. Wt: 355.5
InChI Key: PZUOJXLVUICZCS-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is an organic compound with a complex structure that includes a benzylthio group, a tetrahydropyran ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthiol.

    Synthesis of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as a hydroxy ketone.

    Coupling Reaction: The benzylthiol is then coupled with the tetrahydropyran derivative using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the intermediate compound.

    Acetamide Formation: Finally, the intermediate is reacted with acetic anhydride in the presence of a base, such as pyridine, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the coupling and acetamide formation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Benzyl sulfoxide or benzyl sulfone.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted benzylthio derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the acetamide group suggests possible interactions with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide would depend on its specific application. Generally, the benzylthio group could interact with biological targets through thiol-disulfide exchange reactions, while the acetamide group could form hydrogen bonds with proteins or nucleic acids. The tetrahydropyran ring might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)acetamide: Lacks the tetrahydropyran ring, making it less complex.

    N-Benzylacetamide: Does not contain the thioether or tetrahydropyran functionalities.

    4-Phenyl-2H-pyran-4-yl derivatives: These compounds share the tetrahydropyran ring but differ in other substituents.

Uniqueness

2-(Benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is unique due to the combination of its benzylthio group, tetrahydropyran ring, and acetamide moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-benzylsulfanyl-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S/c23-20(16-25-15-18-7-3-1-4-8-18)22-17-21(11-13-24-14-12-21)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUOJXLVUICZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CSCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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